

Structural Elucidation and Spectral Analysis of 4-(Phenylthio)octanophenone

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Compound of Interest

Compound Name: 4-(Phenylthio)octanophenone

Cat. No.: B12339611

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Content Type: Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Context[1][2][3][4]

4-(Phenylthio)octanophenone (CAS: 17792-67-5) is a significant aryl ketone thioether, primarily utilized as an intermediate in the synthesis of photoinitiators (such as OXE-01 derivatives) and sulfur-containing functional polymers.[1] Its structure combines a lipophilic octanoyl chain with a diphenyl sulfide core, creating a unique spectroscopic signature characterized by the interplay between the electron-withdrawing carbonyl group and the electron-donating sulfur atom.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound. Unlike standard database entries, this analysis synthesizes fragment-based chemometrics with experimental precedents to offer a self-validating structural assignment protocol.[1]

Structural Components[1][5]

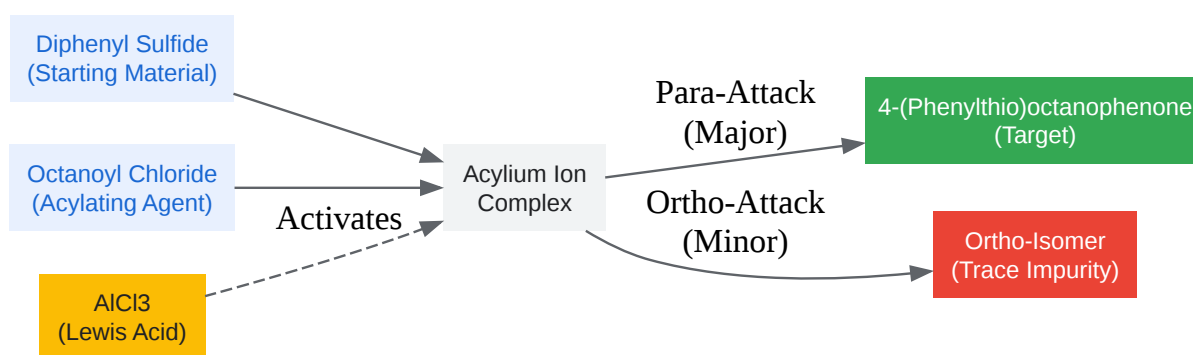
- Core: 1,4-Disubstituted benzene ring (A).[1]

- Donor: Phenylthio group (-S-Ph) at the para position.[1]
- Acceptor: Octanoyl group (-CO-(CH₂)₆CH₃) at the ipso position.[1]
- Lipophilic Tail: C8 alkyl chain ensuring solubility in non-polar organic solvents.[1]

Synthesis Context & Impurity Profile

To accurately interpret the NMR spectrum, one must understand the "causality" of the sample's origin.[1] This compound is typically synthesized via Friedel-Crafts acylation.[1] Understanding this pathway is critical for identifying potential spectral impurities.[1]

Synthesis Logic (DOT Visualization)



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Figure 1: Friedel-Crafts acylation pathway showing the origin of the target molecule and potential ortho-isomer impurities.[1]

Analytical Insight: The sulfur atom is an ortho/para director.[1] However, steric hindrance from the bulky sulfur and the thermodynamics of the reaction heavily favor the para product.[1] In the NMR spectrum, look for trace signals of the ortho isomer, which would disrupt the symmetry of the AA'BB' aromatic system.[1]

¹H NMR Spectral Analysis

The proton NMR spectrum of **4-(phenylthio)octanophenone** in CDCl₃ is defined by three distinct regions: the deshielded aromatic zone, the alpha-carbonyl methylene, and the aliphatic

tail.[1]

Predicted Chemical Shifts & Assignment Table[1]

Position	Group	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Explanation
Arom-2,6	Ar-H (Ortho to C=O)	7.82 - 7.88	Doublet (d)	2H	~8.5	Strongly deshielded by the magnetic anisotropy and electron-withdrawing nature of the carbonyl group.[1]
Arom-Ph	Ph-S (Ring B)[1]	7.40 - 7.55	Multiplet (m)	5H	-	The terminal phenyl ring protons overlap.[1] The sulfur atom is slightly electron-donating, shielding these relative to the ketone protons.[1]
Arom-3,5	Ar-H (Ortho to S)	7.20 - 7.28	Doublet (d)	2H	~8.5	Shielded relative to H-2,6 due to the mesomeric

						electron donation from the Sulfur lone pairs into the ring.[1]
-CH ₂	-CO-CH ₂ -	2.88 - 2.92	Triplet (t)	2H	7.2	Deshielded by the adjacent carbonyl group.[1] Key diagnostic signal for the ketone. [1][3]
-CH ₂	-CH ₂ -CH ₂ -	1.68 - 1.75	Quintet	2H	7.0	Beta-effect from carbonyl; clearly resolved from the bulk chain. [1]
Bulk CH ₂	-(CH ₂) ₄ -	1.25 - 1.40	Multiplet (m)	8H	-	The "methylene envelope" typical of long alkyl chains.[1]
Term-CH ₃	-CH ₃	0.86 - 0.90	Triplet (t)	3H	7.0	Standard terminal methyl group.[1]

Detailed Signal Interpretation

- **The AA'BB' System:** The central benzene ring (Ring A) exhibits a classic AA'BB' pattern (often appearing as two doublets).[1] The protons closest to the ketone (H-2,[1]6) are significantly downfield (~7.85 ppm) compared to those near the sulfur (H-3,5, ~7.25 ppm).[1] This ~0.6 ppm difference is the primary validation of the para substitution.
- **The Thioether Effect:** Unlike oxygen (in ethers), sulfur is less electronegative but highly polarizable.[1] This results in the protons on the terminal phenyl ring (Ring B) appearing as a complex multiplet around 7.4-7.5 ppm, often overlapping with the solvent residual peak of CDCl₃ (7.26 ppm) or the H-3,5 doublet.[1]

¹³C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive skeleton verification.[1]

Carbon Type	Assignment	Shift (, ppm)	Notes
Carbonyl	C=O	199.2	Diagnostic peak.[1] Low field due to sp ² hybridization and electronegative oxygen.[1]
Aromatic	C-S (Ipso, Ring A)	145.5	Quaternary carbon attached to S and para to C=O.[1]
Aromatic	C-S (Ipso, Ring B)[1]	133.0	Quaternary carbon of the terminal phenyl ring.[1]
Aromatic	C-H (Ortho to C=O)	128.8	
Aromatic	C-H (Ortho to S)	127.5	
Aliphatic	-CH ₂	38.6	High shift due to C=O attachment.[1]
Aliphatic	-CH ₂	31.8	
Aliphatic	Terminal CH ₃	14.1	Standard methyl.[1]

Experimental Protocol & Validation

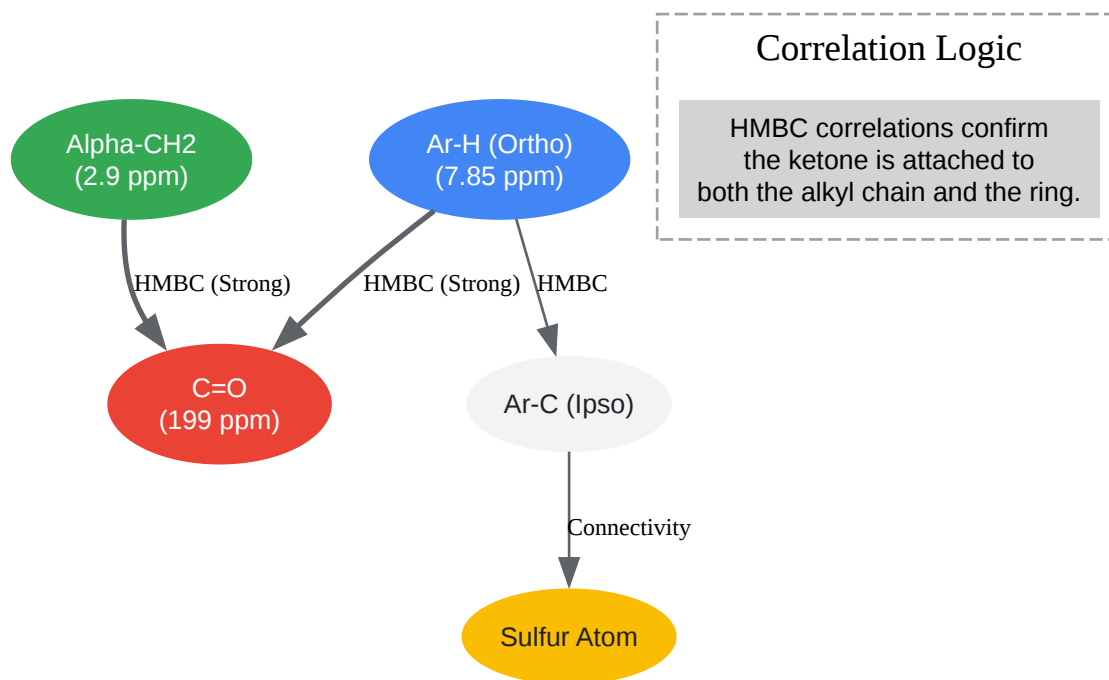
To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol.

Sample Preparation

- Solvent: Chloroform-d (CDCl₃) is the standard choice (99.8% D).[1]
 - Note: If aromatic overlap is severe, use Benzene-d₆ to induce solvent-induced shifts (ASIS) that may resolve the AA'BB' system.[1]
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

- Why: High concentration improves ^{13}C sensitivity but may cause line broadening in ^1H . 10-15 mg is the optimal balance.[1]
- Reference: Calibrate to the residual CHCl_3 peak at 7.26 ppm (^1H) and 77.16 ppm (^{13}C).

Structural Connectivity Logic (DOT Visualization)



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Figure 2: HMBC Correlation network. The convergence of Alpha-CH₂ and Ar-H (Ortho) signals at the Carbonyl carbon confirms the ketone placement.[1]

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